5-Isopropyl-2-methylaniline
Overview
Description
5-Isopropyl-2-methylaniline is an organic compound with the molecular formula C10H15N. It is an aromatic amine, characterized by the presence of an isopropyl group and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and polymers .
Mechanism of Action
Target of Action
As an aniline derivative, it may interact with various enzymes and receptors in the body .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Anilines are known to be involved in a variety of biochemical processes, including the synthesis of many pharmaceuticals .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
It has been used in the synthesis of a high-temperature thermosetting polyimide oligomer .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 5-Isopropyl-2-methylaniline. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
5-Isopropyl-2-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and dynamics.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects . Additionally, this compound has been found to impact cellular proliferation and apoptosis, indicating its potential role in cancer biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites . This inhibition can lead to altered metabolic processes and changes in gene expression. Furthermore, this compound can activate the aryl hydrocarbon receptor, leading to downstream effects on gene transcription and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause liver toxicity and other adverse effects, highlighting the importance of dosage considerations in its use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s metabolism can also affect the levels of other metabolites in the body, potentially influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can also affect its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other biomolecules . This localization is critical for its role in metabolic processes and its potential effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methylaniline typically involves the nitration of isopropylbenzene followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst or iron filings in acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving Friedel-Crafts acylation followed by reduction. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions typically convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents to the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron filings in acidic conditions.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Isopropyl-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Isopropyl-2-methylaniline
- 3-Isopropyl-2-methylaniline
- 2-Isopropyl-4-methylaniline
Comparison: 5-Isopropyl-2-methylaniline is unique due to the specific positioning of the isopropyl and methyl groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from its isomers .
Properties
IUPAC Name |
2-methyl-5-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWALWNGEXPARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174511 | |
Record name | o-Toluidine, 5-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-53-8 | |
Record name | o-Toluidine, 5-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isopropyl-2-methylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Toluidine, 5-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-p-cymene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Cymidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK8SU4749 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-isopropyl-2-methylaniline being explored as an alternative to methylene dianiline (MDA) in the production of polyimides?
A: Methylene dianiline (MDA), a key component in the production of high-performance polyimides like PMR-15, poses significant health risks. It is classified as mutagenic and hepatotoxic []. This compound (CDA) is being investigated as a safer substitute due to its promising combination of properties:
- Lower Toxicity: CDA exhibits significantly reduced toxicity compared to MDA. In vitro studies confirmed its non-mutagenicity in the Ames test and predicted a lower LD50 in rats [].
- Comparable Material Properties: Polyimides synthesized using CDA demonstrate excellent thermal stability, high glass transition temperatures, and low water absorption, making them suitable replacements for MDA-based polyimides in demanding applications [].
Q2: What is the significance of the Quantitative Structure Activity Relationship (QSAR) predictions in the context of this compound?
A: QSAR models use computational methods to predict the biological activity and properties of chemicals based on their molecular structure []. In the case of CDA, QSAR predictions indicated low toxicity, which was later corroborated by in vitro testing. This approach highlights the value of computational toxicology in identifying and developing safer alternatives to hazardous chemicals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.